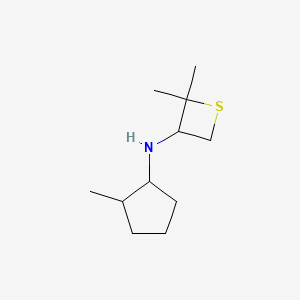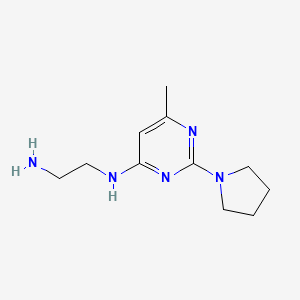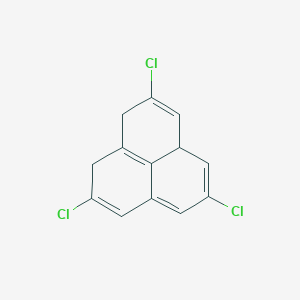
2,5,8-Trichloro-3a,9-dihydro-1H-phenalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,8-Trichloro-3a,9-dihydro-1H-phenalene is an organic compound with a unique structure that includes three chlorine atoms attached to a phenalene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trichloro-3a,9-dihydro-1H-phenalene typically involves the chlorination of a phenalene precursor. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2,5,8-Trichloro-3a,9-dihydro-1H-phenalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups present in the molecule.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenalene derivatives.
科学的研究の応用
2,5,8-Trichloro-3a,9-dihydro-1H-phenalene has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,5,8-Trichloro-3a,9-dihydro-1H-phenalene exerts its effects depends on its interaction with molecular targets. The chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to different biological molecules. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
類似化合物との比較
Similar Compounds
- 2,5,8-Trichloro-3,6,9-trihydroxy-1H-cyclopenta(e)as-indacene-1,4,7-trione
- 6,8,9-Trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Uniqueness
2,5,8-Trichloro-3a,9-dihydro-1H-phenalene is unique due to its specific substitution pattern and the presence of three chlorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C13H9Cl3 |
|---|---|
分子量 |
271.6 g/mol |
IUPAC名 |
2,5,8-trichloro-3a,9-dihydro-1H-phenalene |
InChI |
InChI=1S/C13H9Cl3/c14-10-1-7-2-11(15)5-9-6-12(16)4-8(3-10)13(7)9/h1-4,7H,5-6H2 |
InChIキー |
WTFPMGFDMMNOAL-UHFFFAOYSA-N |
正規SMILES |
C1C2=C3C(C=C1Cl)C=C(C=C3C=C(C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


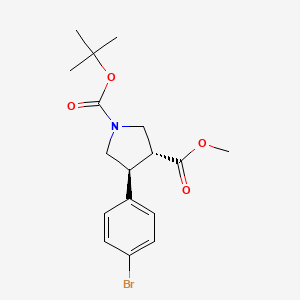
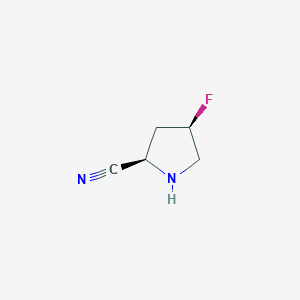
![3-Chloro-2-[(pyrrolidin-3-yloxy)methyl]-5-(trifluoromethyl)pyridine hydrochloride](/img/structure/B13341450.png)
![(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B13341457.png)
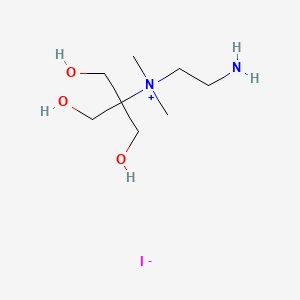
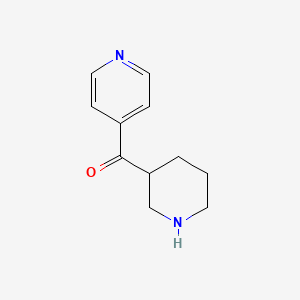
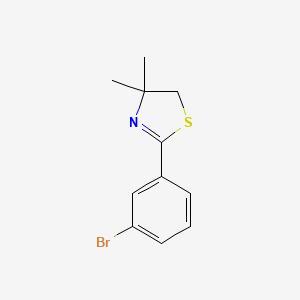
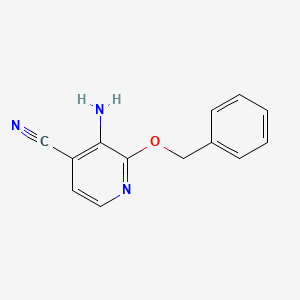
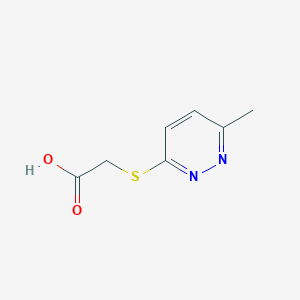

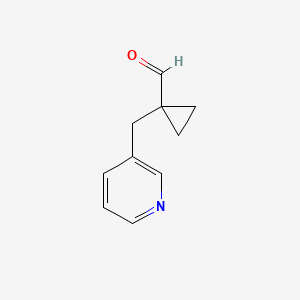
![4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B13341502.png)
